molecular formula C8H7Br3 B14113115 1,4-Dibromo-2-(bromomethyl)-5-methylbenzene

1,4-Dibromo-2-(bromomethyl)-5-methylbenzene

Cat. No.: B14113115
M. Wt: 342.85 g/mol
InChI Key: AABWZPJIKSPIEX-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(bromomethyl)-5-methylbenzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms at the 1 and 4 positions, a bromomethyl group at the 2 position, and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(bromomethyl)-5-methylbenzene can be synthesized through a multi-step process involving the bromination of toluene derivatives. One common method involves the bromination of 2,5-dimethylbenzyl bromide using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(bromomethyl)-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Amino, thio, or alkoxy derivatives of the original compound.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dibromo-methylbenzene.

Scientific Research Applications

1,4-Dibromo-2-(bromomethyl)-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(bromomethyl)-5-methylbenzene involves its interaction with various molecular targets. The bromine atoms and bromomethyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt cellular processes and contribute to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Similar structure but lacks the bromomethyl group.

    1,4-Dibromo-2-(dibromomethyl)benzene: Contains an additional bromine atom on the methyl group.

    1,3-Dibromo-5-(dibromomethyl)benzene: Different substitution pattern on the benzene ring.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C8H7Br3

Molecular Weight

342.85 g/mol

IUPAC Name

1,4-dibromo-2-(bromomethyl)-5-methylbenzene

InChI

InChI=1S/C8H7Br3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3

InChI Key

AABWZPJIKSPIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)CBr)Br

Origin of Product

United States

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